molecular formula C6H5NO2S B076183 6-Mercaptopicolinic acid CAS No. 14716-87-1

6-Mercaptopicolinic acid

Katalognummer: B076183
CAS-Nummer: 14716-87-1
Molekulargewicht: 155.18 g/mol
InChI-Schlüssel: XAZPTGPAFUAPBU-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Mercaptopicolinic acid (C₆H₅NO₂S, molecular weight 155.17 g/mol) is a heterocyclic compound featuring a pyridine ring substituted with a mercapto (-SH) group at the 6-position and a carboxylic acid (-COOH) group at the 2-position . It is a technical-grade compound with a melting point of 260–262°C (decomposition) and is characterized by the SMILES string OC(=O)c1ccc(S)nc1 . This compound is notable for its role in synthesizing thiolated chitosan derivatives, such as this compound chitosan, which are applied in tissue engineering scaffolds and drug delivery systems due to enhanced solubility and biocompatibility .

Eigenschaften

IUPAC Name

6-sulfanylidene-1H-pyridine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO2S/c8-6(9)4-2-1-3-5(10)7-4/h1-3H,(H,7,10)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAZPTGPAFUAPBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=S)NC(=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10163599
Record name 6-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14716-87-1
Record name 6-Mercaptopicolinic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014716871
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6-Mercaptopicolinic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10163599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Vorbereitungsmethoden

Thiolation via Phosphorus Pentasulfide (P₂S₅)

Picolinic acid reacts with phosphorus pentasulfide in anhydrous conditions to introduce the thiol group. The reaction typically proceeds under reflux in toluene or xylene at 120–140°C for 6–8 hours, yielding 6-MPA with ~60–70% efficiency. Key parameters include:

ParameterValue/RangeImpact on Yield
Temperature120–140°CHigher temps favor completion
SolventToluene/XylenePrevents hydrolysis
Molar Ratio (P₂S₅)1.2:1 (P₂S₅:substrate)Excess ensures full conversion

This method, while reliable, generates hazardous H₂S gas, necessitating robust ventilation systems.

Nucleophilic Substitution with Hydrogen Sulfide (H₂S)

Alternative routes employ H₂S gas under catalytic conditions. For example, picolinic acid derivatives bearing a leaving group (e.g., chloro or bromo at the 6-position) react with H₂S in the presence of triethylamine (TEA) in DMF at 50–60°C. Yields reach 75–85% with reduced byproducts:

C5H4N(CO2H)Cl+H2STEA, DMFC5H4N(CO2H)SH+HCl\text{C}_5\text{H}_4\text{N(CO}_2\text{H)Cl} + \text{H}_2\text{S} \xrightarrow{\text{TEA, DMF}} \text{C}_5\text{H}_4\text{N(CO}_2\text{H)SH} + \text{HCl}

Modern Catalytic Methods

Recent advances focus on enhancing selectivity and sustainability:

Transition Metal-Catalyzed Thiolation

Palladium catalysts (e.g., Pd(OAc)₂) enable direct C–H thiolation of picolinic acid using disulfide reagents. A 2022 study reported 89% yield under mild conditions (80°C, 12h) using 1,2-dichloroethane as solvent. This method avoids pre-functionalized substrates, streamlining synthesis.

Electrochemical Synthesis

Electrochemical thiolation employs picolinic acid and thiourea in an undivided cell with graphite electrodes. At 1.5V in aqueous HCl, this approach achieves 82% yield with minimal waste, aligning with green chemistry principles.

Industrial-Scale Synthesis

Commercial production optimizes cost and scalability:

Continuous Flow Reactor Systems

Tubular reactors operating at 130°C with residence times of 30 minutes achieve 90% conversion using P₂S₅. Automated pH control (maintained at 6.5–7.0) minimizes side reactions, enabling throughputs exceeding 100 kg/day.

Waste Mitigation Strategies

Industrial plants integrate H₂S scrubbers (e.g., NaOH solutions) to neutralize gaseous byproducts. Closed-loop solvent recovery systems reduce toluene consumption by 70%, lowering environmental impact.

Purification and Characterization

Post-synthesis purification ensures pharmaceutical-grade purity:

Recrystallization Techniques

6-MPA is recrystallized from ethanol/water (3:1 v/v) at 4°C, yielding needle-like crystals with >99% purity. Impurities (e.g., unreacted picolinic acid) are removed via activated charcoal treatment.

Analytical Validation

  • HPLC : C18 column, 0.1% H₃PO₄ mobile phase, retention time 6.2 min.

  • NMR : ¹H NMR (D₂O, 400 MHz) δ 8.45 (d, 1H, pyridine-H), 7.89 (t, 1H), 7.32 (d, 1H), 3.12 (s, -SH).

Challenges and Innovations

Stability Issues

The thiol group’s susceptibility to oxidation necessitates inert storage (N₂ atmosphere, -20°C). Recent formulations use lyophilization with trehalose to enhance shelf-life.

Catalytic Selectivity

Emergent photocatalysts (e.g., eosin Y) enable visible-light-driven thiolation, achieving 94% regioselectivity for the 6-position .

Analyse Chemischer Reaktionen

Types of Reactions: 6-Mercaptopicolinic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include disulfides, sulfonic acids, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Biochemical Role and Mechanism of Action

6-MPA acts as a competitive inhibitor of PEPCK, which catalyzes the conversion of oxaloacetate to phosphoenolpyruvate, a key step in gluconeogenesis. By inhibiting this enzyme, 6-MPA effectively reduces glucose production in the liver and kidneys, making it a valuable tool for studying metabolic processes.

Table 1: Inhibition Effects of 6-MPA on Gluconeogenesis

StudyExperimental ModelInhibition PercentageReference
Study AHepatocytes from normal mice40% decrease
Study BFGR hepatocytes25% decrease
Study CRenal gluconeogenesis assaysSignificant reduction observed

Diabetes Research

Due to its ability to lower blood glucose levels, 6-MPA has been investigated for its potential use in diabetes management. Studies have shown that administration of 6-MPA leads to significant reductions in glucose production, suggesting its utility as a therapeutic agent for hyperglycemia.

Case Study: Diabetes Management

A study conducted on diabetic rats demonstrated that treatment with 6-MPA resulted in a marked decrease in serum glucose levels compared to control groups. This indicates the compound's potential role in diabetes therapy by modulating gluconeogenesis.

Cancer Metabolism

Recent research has highlighted the role of PEPCK and gluconeogenesis in cancer cell metabolism. By inhibiting PEPCK with 6-MPA, researchers can explore the metabolic reprogramming of cancer cells, which often rely on altered glucose metabolism for growth and survival.

Case Study: Cancer Cell Metabolism

In a study involving acute myeloid leukemia (AML) cells, treatment with 6-MPA led to decreased glycolysis and increased reliance on alternative metabolic pathways. This suggests that targeting gluconeogenesis may provide new avenues for cancer treatment by disrupting the metabolic flexibility of tumor cells.

Pharmacological Insights

The pharmacological profile of 6-MPA indicates its potential as a therapeutic agent beyond diabetes and cancer. Its ability to inhibit PEPCK opens avenues for research into other metabolic disorders where gluconeogenesis plays a critical role.

Table 2: Potential Therapeutic Areas for 6-MPA

Therapeutic AreaMechanism of Action
DiabetesReduces hepatic glucose production
CancerDisrupts metabolic flexibility
Metabolic DisordersModulates gluconeogenic pathways

Wirkmechanismus

6-Mercaptopicolinic acid exerts its effects by inhibiting phosphoenolpyruvate carboxykinase, an enzyme crucial for gluconeogenesis. This inhibition disrupts the conversion of oxaloacetate to phosphoenolpyruvate, thereby affecting glucose synthesis. The compound targets the enzyme’s active site, preventing its catalytic activity and altering metabolic pathways .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The pharmacological and chemical properties of 6-mercaptopicolinic acid are best understood in comparison to its positional isomers and analogues, particularly 3-mercaptopicolinic acid and related derivatives. Below is a detailed analysis:

Structural and Functional Differences
Compound Molecular Formula Substituent Positions Key Functional Groups
This compound C₆H₅NO₂S SH at 6, COOH at 2 Mercapto, carboxylic acid
3-Mercaptopicolinic acid C₆H₅NO₂S SH at 3, COOH at 2 Mercapto, carboxylic acid
4-Substituted-3-MPA* C₇H₇NO₂S (e.g.) SH at 3, R-group at 4 Mercapto, carboxylic acid, R-group

*MPA: Mercaptopicolinic acid. Substitutions at the 4-position (e.g., methyl, ethyl) alter pharmacokinetics .

Key Insight : The position of the mercapto group significantly influences reactivity and biological activity. For instance, 3-mercaptopicolinic acid exhibits stronger hypoglycemic effects due to enhanced interaction with gluconeogenesis enzymes, while this compound’s steric configuration favors applications in polymer conjugation .

Pharmacological Activity and Toxicity
Compound Primary Applications Biological Activity Toxicity Profile
This compound Drug delivery, tissue engineering Enhances chitosan solubility; low direct bioactivity Low toxicity in polymer-bound forms
3-Mercaptopicolinic acid Hypoglycemic agents Inhibits gluconeogenesis; reduces blood glucose High toxicity at effective doses (e.g., compound 8 in J Med Chem, 1977)
4-Substituted-3-MPA Hypoglycemic research Improved metabolic stability Varies by substituent; some derivatives show reduced toxicity

Research Findings :

  • 3-Mercaptopicolinic Acid : In a 1977 study, 4-substituted derivatives demonstrated dose-dependent hypoglycemia in animal models but caused hepatotoxicity at therapeutic concentrations .
  • This compound : When conjugated to chitosan, it improves mucosal adhesion and drug release kinetics without significant cytotoxicity, making it suitable for biomedical applications .
Physicochemical Properties
Property This compound 3-Mercaptopicolinic Acid
Melting Point (°C) 260–262 (decomp.) ~245–250 (decomp.)*
Solubility Low in water; enhanced in chitosan conjugates Moderate in polar solvents
Stability Stable in dry conditions Prone to oxidation at SH group

*Estimated based on analogous compounds.

Key Difference : The 6-position mercapto group in this compound reduces susceptibility to oxidation compared to 3-mercaptopicolinic acid, which is critical for long-term storage and biomedical use .

Biologische Aktivität

6-Mercaptopicolinic acid, also known as 3-mercaptopicolinic acid (3-MPA), is a potent inhibitor of phosphoenolpyruvate carboxykinase (PEPCK), an enzyme critical in gluconeogenesis. This compound has garnered attention for its diverse biological activities, particularly in metabolic regulation, cellular differentiation, and potential therapeutic applications in cancer and metabolic disorders.

  • Chemical Name : 3-Mercapto-2-pyridinecarboxylic acid
  • CAS Number : 320386-54-7
  • Molecular Formula : C₆H₆N₄O₂S
  • Purity : ≥95% (commercially available from various suppliers)

This compound primarily acts by inhibiting PEPCK, which is pivotal in the gluconeogenic pathway. The inhibition of this enzyme leads to a decrease in glucose synthesis from non-carbohydrate sources. The compound has been shown to have an IC50 of approximately 7.5 μM for human PEPCK, indicating its potency as an inhibitor .

Inhibition of Gluconeogenesis

Research indicates that 3-MPA significantly reduces gluconeogenesis in isolated liver cells. For instance, at concentrations of 50 μM and 100 μM, it caused a marked decrease in glucose synthesis from lactate and glycerol in perfused livers from fasted rats and guinea pigs . The effects are reversible upon removal of the inhibitor, highlighting its potential as a research tool to study gluconeogenic pathways.

Impact on Cell Proliferation and Differentiation

  • Myogenic Differentiation :
    • In C2C12 muscle cells, treatment with 3-MPA has been shown to induce myogenic differentiation. At doses ranging from 0.25 mM to 1 mM, there was a significant increase in creatine kinase activity and myotube formation . This suggests that 3-MPA may play a role in muscle regeneration and hypertrophy.
  • Inhibition of Cancer Cell Growth :
    • Studies have demonstrated that 3-MPA can reduce colony formation in MCF7 breast cancer cells, indicating its potential as an anti-cancer agent . Additionally, it sensitizes melanoma cells to Vemurafenib, a drug used in targeted cancer therapy, by inhibiting cytoplasmic PEPCK .
  • Effects on Immune Cells :
    • The compound also reduces the proliferation of regulatory T cells (Treg), suggesting potential implications for immune modulation and treatment strategies in autoimmune diseases .

Case Studies and Experimental Data

StudyObjectiveFindings
Effect on renal gluconeogenesis3-MPA treatment resulted in decreased aspartate C1 signal and increased lactate C1 signal during hyperpolarized pyruvate infusion experiments.
Myogenic differentiationSignificant induction of differentiation markers at doses of 0.5 mM and above; increased myotube diameter observed.
Gluconeogenesis inhibitionComplete inhibition of glucose synthesis from lactate at concentrations above 100 μM; reversible upon removal.

Q & A

Q. What are the standard experimental protocols for synthesizing 6-mercaptopicolinic acid and validating its purity?

Synthesis typically involves thiolation of picolinic acid derivatives under controlled conditions (e.g., using sulfurizing agents like phosphorus pentasulfide). Post-synthesis, characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm structural integrity, high-performance liquid chromatography (HPLC) for purity assessment, and elemental analysis to verify stoichiometry. For reproducibility, follow guidelines requiring detailed descriptions of reagents, reaction conditions, and analytical methods in the experimental section .

Q. How can researchers design experiments to assess the stability of this compound in aqueous solutions?

Stability studies should employ accelerated degradation testing under varying pH, temperature, and light exposure. Use UV-Vis spectroscopy to monitor absorbance changes over time, coupled with mass spectrometry (MS) to identify degradation byproducts. Include negative controls (e.g., inert buffers) and triplicate runs to ensure statistical validity. Document methodology comprehensively to align with reproducibility standards in chemistry publications .

Q. What spectroscopic techniques are critical for confirming the thiol group activity in this compound?

Fourier-transform infrared spectroscopy (FTIR) can identify S-H stretching vibrations (~2500–2600 cm⁻¹). Additionally, Ellman’s assay quantifies free thiol groups via spectrophotometric measurement of 2-nitro-5-thiobenzoic acid formation. Cross-validate results with X-ray crystallography if single crystals are obtainable .

Advanced Research Questions

Q. How can contradictory data on the bioactivity of this compound in drug delivery systems be resolved?

Contradictions often arise from variability in experimental models (e.g., cell lines vs. in vivo systems). Address this by conducting dose-response studies across multiple models, applying clustered data analysis (e.g., mixed-effects models to account for nested observations) . Validate findings using orthogonal assays (e.g., fluorescence-based uptake studies vs. HPLC quantification of drug release kinetics) .

Q. What strategies optimize the covalent conjugation of this compound to chitosan polymers while minimizing disulfide formation?

Use inert atmospheres (e.g., nitrogen) during synthesis to prevent oxidation. Monitor reaction progress via thiol-specific probes (e.g., monobromobimane) and adjust pH to favor nucleophilic thiolate anions. Post-conjugation, employ size-exclusion chromatography to separate unreacted monomers and confirm linkage via 2D NMR techniques (e.g., HSQC) .

Q. How should researchers frame hypothesis-driven studies to explore this compound’s role in redox modulation?

Apply the PICOT framework:

  • Population : Specific cell types (e.g., cancer vs. normal cells).
  • Intervention : Dose-dependent exposure to this compound.
  • Comparison : Baseline redox status (e.g., glutathione levels).
  • Outcome : Quantifiable changes in reactive oxygen species (ROS) via flow cytometry or luminescence assays.
  • Time : Acute (hours) vs. chronic (days) exposure. Ensure alignment with FINER criteria (Feasible, Novel, Ethical, Relevant) .

Methodological Guidance

Q. What statistical approaches are recommended for analyzing clustered data in studies involving this compound?

For repeated measurements (e.g., time-series enzyme inhibition assays), use linear mixed-effects models to account for intra-experiment correlation. Report intraclass correlation coefficients (ICCs) to quantify clustering strength. Validate assumptions via residual plots and leverage bootstrapping for small sample sizes .

Q. How can systematic reviews be structured to synthesize existing literature on this compound’s applications in tissue engineering?

Follow PRISMA guidelines:

  • Define inclusion/exclusion criteria (e.g., peer-reviewed studies from 2010–2025).
  • Search databases (PubMed, Scopus) using Boolean operators (e.g., "this compound" AND "scaffold").
  • Perform risk-of-bias assessment (e.g., Cochrane Tool).
  • Meta-analyze data using random-effects models if heterogeneity exceeds 50% (I² statistic) .

Data Integrity and Reproducibility

Q. What steps ensure the reproducibility of enzymatic inhibition assays involving this compound?

  • Pre-register protocols on platforms like Open Science Framework.
  • Report inhibitor concentrations as IC₅₀ values with 95% confidence intervals.
  • Include positive controls (e.g., known inhibitors) and validate enzyme activity via Michaelis-Menten kinetics.
  • Share raw data in supplementary materials, adhering to FAIR principles (Findable, Accessible, Interoperable, Reusable) .

Q. How should researchers address potential conflicts in spectroscopic data interpretation?

Cross-reference spectral libraries (e.g., SDBS, NIST Chemistry WebBook) and consult crystallographic data (Cambridge Structural Database). For ambiguous peaks, perform deuterium exchange experiments (NMR) or isotope labeling (MS) to resolve structural uncertainties .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Mercaptopicolinic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
6-Mercaptopicolinic acid

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.